3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid is a chemical compound notable for its unique structure that incorporates a 1,3,4-thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its diverse biological activities. The molecular formula of this compound is C13H13N3O3S, with a molecular weight of approximately 291.33 g/mol. The presence of the thiadiazole group contributes to its reactivity and potential therapeutic applications, particularly in antimicrobial and anticancer fields.
3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid can be classified under several categories based on its structure and properties:
The synthesis of 3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid typically involves multi-step processes that incorporate various reagents and conditions. A common method includes the reaction of phenylthiosemicarbazide with electrophiles such as methoxy cinnamic acid in the presence of phosphorus oxychloride.
The structural formula of 3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid reveals a complex arrangement that includes:
The compound's structural features can be summarized as follows:
The chemical behavior of 3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid is influenced by the reactivity of the thiadiazole group. Key reactions include:
The reactivity profile indicates that the compound can participate in various organic transformations, making it versatile for further derivatization in synthetic chemistry.
The mechanism of action for 3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid primarily involves enzyme inhibition. Notably:
This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by modulating cholinergic activity.
Experimental studies indicate that the compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria as well as antifungal activity against strains like Aspergillus niger.
The potential applications of 3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid are vast:
The 1,3,4-thiadiazole ring serves as the foundational heterocycle in the target compound, with cyclization typically achieved via dehydrative methods from thiosemicarbazide precursors. The Hurd-Mori reaction remains prevalent, where phenylthiosemicarbazides undergo cyclocondensation with carboxylic acid derivatives under acidic conditions. As demonstrated in the synthesis of analogous anticancer thiadiazoles, phosphorus oxychloride (POCl₃) efficiently promotes ring closure at reflux temperatures (80–90°C), yielding 2-amino-1,3,4-thiadiazoles with >75% efficiency [5]. Alternative catalysts include ferric chloride (FeCl₃), which facilitates oxidative cyclization at milder temperatures (60–70°C) but requires longer reaction times (12–24 h) [10]. The ring's mesoionic character enables π-π stacking with biological targets, while its bioisosteric relationship to pyrimidine allows DNA interaction [9].
Table 1: Cyclization Methods for 1,3,4-Thiadiazole Core Synthesis
Precursor | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Phenylthiosemicarbazide | POCl₃ | 80–90 | 2–4 | 75–92 | High efficiency |
Aroylhydrazines | FeCl₃ | 60–70 | 12–24 | 65–80 | Mild conditions |
Thiosemicarbazones | H₂SO₄ (conc.) | 100–110 | 1–3 | 70–85 | Compatibility with acid-labile groups |
Carbamoyl bridge formation between the thiadiazole C2-amino group and the butyric acid moiety relies on nucleophilic acyl substitution. Carbonyldiimidazole (CDI)-mediated activation proves optimal, converting 4-(benzyloxy)-4-oxobutanoic acid intermediates to imidazolide species at 0–25°C. Subsequent nucleophilic attack by 2-amino-1,3,4-thiadiazoles generates carbamoyl linkages with yields exceeding 85% and minimal epimerization [7] [8]. Competitive protocols employ carbodiimide coupling (e.g., DCC/EDC with HOBt), but these require stoichiometric additives and exhibit lower yields (70–78%) due to urea byproduct formation [4] [6]. Solvent polarity critically influences reaction kinetics: aprotic dipolar solvents like DMF accelerate acylation but may necessitate purification to remove imidazole byproducts [7] [8].
Table 2: Acylation Strategies for Carbamoyl Bridge Construction
Activation Method | Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Byproduct Management |
---|---|---|---|---|---|
Imidazolide formation | CDI | THF/DMF | 0–25 | 85–93 | Imidazole extraction |
Carbodiimide coupling | DCC/HOBt | DCM | 25–40 | 70–78 | DCU filtration |
In situ mixed anhydride | Isobutyl chloroformate | THF | -10–0 | 75–82 | Aqueous workup |
Conjugation of the 3-phenyl-butyric acid segment employs three primary strategies: direct amidation, linker-based tethering, and Knoevenagel condensation. Direct coupling, as in the synthesis of colon-targeted prodrugs, attaches 4-phenylbutyric acid (4-PBA) to the carbamoyl-thiadiazole via amide bonds using CDI activation [6] [8]. Steric hindrance from the phenyl group necessitates precise stoichiometry (1.2:1 acid-to-heterocycle ratio) to suppress dimerization [4]. Alternatively, spacer-integrated approaches insert bifunctional linkers (e.g., glutamic acid) between 4-PBA and the thiadiazole, enhancing solubility and enabling pH-dependent release in the colon [8]. For analogues requiring α,β-unsaturation, Knoevenagel condensation of phenylacetaldehydes with thiadiazolylcarbamoyl-acetate derivatives introduces electrophilic sites for Michael addition [4].
Table 3: Phenyl-Butyric Acid Conjugation Methodologies
Strategy | Reagent | Key Intermediate | Yield (%) | Application Flexibility |
---|---|---|---|---|
Direct amidation | CDI/DMAP | 4-Phenylbutyroyl imidazolide | 80–88 | Moderate |
Linker-based tethering | Glutamic acid diester | PBA-GA conjugate | 75–82 | High (prodrug design) |
Knoevenagel condensation | Piperidine/AcOH | (Thiadiazolylcarbamoyl)acetate | 68–75 | Low (specific analogues) |
Reaction parameter optimization enhances throughput and purity. Solvent selection profoundly impacts cyclization: switching from ethanol to 1,4-dioxane in POCl₃-mediated thiadiazole formation increases yields by 15% due to improved intermediate solubility [2] [5]. Catalytic additives like 4-dimethylaminopyridine (DMAP) accelerate carbamoyl coupling by 3-fold by mitigating proton trapping during nucleophilic addition [2]. Microwave irradiation (100–150 W) reduces reaction times from hours to minutes (e.g., 30 min vs. 12 h for cyclocondensation) while maintaining yields >80% [7] [10]. Temperature gradients are equally critical: performing acylation at 0°C minimizes racemization of the butyric acid chiral center, while subsequent warming to 25°C drives completion [8]. Purification via acid-base recrystallization (e.g., HCl/NaHCO₃ washes) removes unreacted acids and thiadiazole precursors, achieving >98% HPLC purity [4].
Table 4: Optimization Techniques for Key Synthetic Steps
Reaction Step | Parameter Optimized | Improved Condition | Yield Increase | Purity Impact |
---|---|---|---|---|
Thiadiazole cyclization | Solvent | Ethanol → 1,4-dioxane | +15% | Higher crystallinity |
Carbamoyl formation | Catalyst | DMAP (0.1 equiv) | +12% | Reduced dimer impurities |
Phenyl conjugation | Temperature control | 0°C → 25°C gradient | +8% | Minimized epimerization |
Global reaction time | Energy input | Microwave irradiation (100 W) | Time reduction 90% | Comparable to thermal |
Comprehensive Compound Listing
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5